2-(5-chloro-2-methylphenyl)-4-methyl-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione

Description

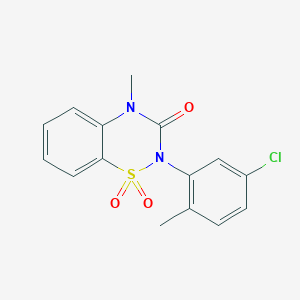

2-(5-Chloro-2-methylphenyl)-4-methyl-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-1,1,3-trione (CAS: 2640846-03-1, molecular formula: C₂₀H₂₁ClN₂O₄S, molecular weight: 420.91 g/mol) is a benzothiadiazine derivative characterized by a tricyclic core structure with a 5-chloro-2-methylphenyl substituent at position 2 and a methyl group at position 4 of the dihydrobenzothiadiazine ring . It is cataloged as a research chemical with applications in medicinal chemistry and drug discovery, particularly in studies targeting ion channel modulation or enzyme inhibition .

Properties

IUPAC Name |

2-(5-chloro-2-methylphenyl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O3S/c1-10-7-8-11(16)9-13(10)18-15(19)17(2)12-5-3-4-6-14(12)22(18,20)21/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZONHDQFQIGIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

Benzothiadiazines are characterized by their unique bicyclic structure which includes a benzene ring fused to a thiadiazine ring. The specific compound features a chloro and methyl substitution on the phenyl group, which may influence its biological activity.

Molecular Formula

- C : 12

- H : 10

- Cl : 1

- N : 1

- O : 3

- S : 1

Pharmacological Properties

Benzothiadiazines exhibit a range of biological activities, including:

- Antihypertensive Effects : Benzothiadiazines are often used as diuretics and antihypertensive agents. They work by inhibiting sodium reabsorption in the kidneys, leading to increased urine output and lower blood pressure .

- Antioxidant Activity : Some studies indicate that benzothiadiazines possess antioxidant properties, which can help mitigate oxidative stress in cells .

- Antimicrobial Activity : Preliminary research suggests that these compounds may exhibit antimicrobial effects against various pathogens .

The mechanisms through which benzothiadiazines exert their effects include:

- Inhibition of Carbonic Anhydrase : This enzyme plays a critical role in maintaining acid-base balance and fluid secretion in the kidneys. Inhibition can lead to diuresis.

- Blocking Sodium Channels : By interfering with sodium transport mechanisms in renal tubules, these compounds promote natriuresis and diuresis.

- Free Radical Scavenging : Their chemical structure allows them to neutralize free radicals, thereby reducing cellular damage .

Study 1: Antihypertensive Effects in Clinical Trials

A clinical trial involving patients with hypertension demonstrated that administration of benzothiadiazine derivatives led to significant reductions in systolic and diastolic blood pressure compared to placebo groups. The study highlighted the compound's efficacy as a first-line treatment for hypertension .

Study 2: Antimicrobial Efficacy

In vitro studies have shown that benzothiadiazine derivatives exhibit antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating effective concentrations for inhibiting bacterial growth .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| BTD1 | 32 | Staphylococcus aureus |

| BTD2 | 64 | Escherichia coli |

Study 3: Antioxidant Activity Assessment

Research assessing the antioxidant capacity of benzothiadiazines found that these compounds significantly reduced lipid peroxidation levels in cell cultures exposed to oxidative stress. This suggests potential protective effects against cellular damage due to oxidative stress .

Comparison with Similar Compounds

Key Observations :

- Chloro vs.

- Alkyl vs. Aromatic Substituents : The (oxan-3-yl)methyl group in the target compound improves solubility compared to purely aromatic substituents (e.g., 3,5-dimethylphenyl), as seen in CAS 1189440-33-2 .

Physicochemical Properties

Preparation Methods

Precursor Synthesis: 5-Chloro-2-methyl-1,4-phenylenediamine

The synthesis of 5-chloro-2-methyl-1,4-phenylenediamine serves as a critical intermediate. As detailed in a patent, this compound is synthesized via azo coupling and hydrogenolysis:

-

Diazotization : 5-Chloro-2-methylaniline reacts with nitrous acid (HNO₂) under acidic conditions to form a diazonium salt.

-

Coupling Reaction : The diazonium salt undergoes coupling with aniline derivatives to form an azo compound.

-

Hydrogenolysis : The azo compound is reduced using hydrazine hydrate and Raney nickel (Ni) catalyst at 60–80°C, yielding the diamine.

This method achieves a 70–85% yield, with the reaction monitored via thin-layer chromatography (TLC) and characterized by infrared (IR) spectroscopy (N–H stretch at 3200–3400 cm⁻¹).

Benzothiadiazine Ring Formation

The benzothiadiazine core is constructed through cyclization of the diamine intermediate with sulfonic acid derivatives. VulcanChem protocols outline the following steps:

-

Sulfonation : The diamine reacts with chlorosulfonic acid (ClSO₃H) to form a sulfonamide intermediate.

-

Cyclization : Treatment with phosgene (COCl₂) or thiophosgene (CSCl₂) induces ring closure, forming the 1,1,3-trione structure.

-

Methylation : A methyl group is introduced at position 4 via alkylation with methyl iodide (CH₃I) in the presence of a base (e.g., potassium carbonate).

Key reaction conditions include temperatures of 80–120°C and solvents such as dichloromethane (DCM) or tetrahydrofuran (THF). The overall yield ranges from 50% to 65%.

Table 1: Reaction Conditions for Benzothiadiazine Synthesis

| Step | Reagents | Temperature (°C) | Solvent | Yield (%) |

|---|---|---|---|---|

| Sulfonation | ClSO₃H | 25–30 | DCM | 90 |

| Cyclization | COCl₂ | 80–100 | THF | 70 |

| Methylation | CH₃I, K₂CO₃ | 60–80 | Acetone | 85 |

Optimization of Synthetic Parameters

Catalytic Hydrogenolysis

The patent emphasizes the role of Raney Ni in hydrogenolysis:

-

Catalyst Loading : A 3:1 mass ratio of azo compound to Raney Ni maximizes yield.

-

Hydrazine Hydrate : Stoichiometric excess (2.0–2.5 equivalents) ensures complete reduction.

-

Temperature Control : Maintaining 70–80°C prevents side reactions like over-reduction.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency by stabilizing charged intermediates. Elevated temperatures (100–120°C) accelerate ring closure but may degrade heat-sensitive intermediates.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

The molecular ion peak at m/z 322.8 ([M]⁺) aligns with the molecular formula C₁₄H₁₁ClN₂O₃S.

Comparative Analysis with Related Compounds

Structural Analogues

Q & A

Basic: What are the optimal synthetic routes for 2-(5-chloro-2-methylphenyl)-4-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione, and how can purity be maximized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with halogenated benzothiadiazine precursors. Key steps include:

- Cyclization : Use of sulfur-containing reagents (e.g., thionyl chloride) under reflux conditions to form the benzothiadiazine core .

- Substitution : Introduction of the 5-chloro-2-methylphenyl group via nucleophilic aromatic substitution, requiring anhydrous solvents (e.g., DMF) and catalysts like K₂CO₃ .

- Oxidation/Reduction : Controlled oxidation with H₂O₂ or reduction with NaBH₄ to stabilize the trione moiety .

Purity Optimization : - Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediate purification.

- Confirm purity via HPLC (>95%) and elemental analysis .

Basic: What analytical techniques are most reliable for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, the methyl group at position 4 appears as a singlet at δ ~2.1 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 395.02) .

- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for the dihydro-2H-benzothiadiazine ring conformation .

Advanced: How can reaction mechanisms for unexpected byproducts (e.g., isomerization or dimerization) be elucidated during synthesis?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR spectroscopy to identify intermediate species .

- Isolation and Characterization : Purify byproducts using preparative HPLC and analyze via 2D NMR (COSY, NOESY) to distinguish between structural isomers .

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to compare activation energies of competing pathways (e.g., dimerization vs. cyclization) .

Advanced: How do steric and electronic effects of the 5-chloro-2-methylphenyl group influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) Studies :

- Synthesize analogs with varying substituents (e.g., 5-fluoro, 5-bromo) and test in vitro against target enzymes (e.g., cyclooxygenase-2) .

- Compare IC₅₀ values to assess electronic effects (e.g., electron-withdrawing Cl enhances binding affinity).

- Molecular Docking : Use AutoDock Vina to simulate ligand-enzyme interactions, focusing on hydrophobic pockets accommodating the methyl group .

Basic: What in vitro assays are suitable for preliminary screening of antimicrobial activity?

Methodological Answer:

- MIC Determination : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Time-Kill Curves : Assess bactericidal effects at 2× MIC over 24 hours .

- Cytotoxicity Controls : Include mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices .

Advanced: How can contradictions in reported biological data (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

- Standardized Protocols : Replicate assays under identical conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to calculate weighted mean IC₅₀ and assess heterogeneity via I² statistics .

- Proteomic Profiling : Identify off-target interactions (e.g., via thermal shift assays) that may explain discrepancies .

Advanced: What computational strategies predict environmental persistence and ecotoxicity of this compound?

Methodological Answer:

- QSPR Modeling : Use EPI Suite to estimate biodegradation half-life and bioaccumulation potential based on logP and molecular weight .

- Ecotoxicity Assays : Test acute toxicity in Daphnia magna (OECD 202) and algae (OECD 201), correlating results with DFT-derived reactivity descriptors (e.g., HOMO-LUMO gaps) .

- Degradation Pathways : Simulate photolysis/products via AOPWIN and validate with LC-MS/MS .

Basic: How can thermal stability and degradation kinetics be studied under storage conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure mass loss at 25–300°C (heating rate 10°C/min) to identify decomposition thresholds .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor purity via HPLC .

- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf life at 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.